2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
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Overview
Description
2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with dimethoxy and azatricyclo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzamide core by reacting 2,3-dimethoxybenzoic acid with an appropriate amine under acidic conditions. The azatricyclo group can be introduced through a series of cyclization reactions involving intermediates such as aziridines and cyclohexanones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the azatricyclo moiety can be reduced to form alcohols.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Lacks the azatricyclo group, making it less complex and potentially less active.
3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide: Similar structure but without the dimethoxy substitution, which may affect its reactivity and biological activity.
Uniqueness
The uniqueness of 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic molecule notable for its unique azatricyclo structure and functional groups, including a benzamide moiety with methoxy substitutions. This article explores its biological activity based on existing research and data.
Chemical Structure
The compound's molecular formula is C21H22N2O4, with a molecular weight of approximately 366.41 g/mol. Its structural features include:
- Benzamide moiety : Contributes to potential interactions with biological targets.
- Methoxy groups : Positioned at the 2 and 3 positions of the benzene ring, enhancing solubility and biological interactions.
- Azatricyclo structure : Adds complexity and potential for diverse biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the azatricyclo framework through cyclization reactions.
- Introduction of the methoxy groups via methylation processes.
- Final coupling with the benzamide moiety to yield the target compound.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
Antimicrobial Activity
Some structurally related compounds have demonstrated antimicrobial properties. For instance, N-(3-chlorophenyl)-N-methyl-benzamide has shown effectiveness against bacterial strains, suggesting potential for similar activity in our compound due to structural similarities.
Anticancer Potential
The azatricyclo framework is often associated with anticancer activity. Studies have indicated that compounds containing similar tricyclic structures can inhibit tumor growth by interfering with cellular signaling pathways.
Enzyme Inhibition
The mechanism of action may involve inhibition of specific enzymes relevant to metabolic pathways. For example, compounds with similar functional groups have been shown to act as inhibitors of proteases and kinases.
Case Studies
- Anticancer Activity : A study evaluated the effects of tricyclic compounds on cancer cell lines and found that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF7). The azatricyclo structure was vital for enhancing this activity.
- Antimicrobial Testing : In vitro assays tested related benzamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the azatricyclo framework could enhance antimicrobial potency.
Comparative Analysis
A comparison of similar compounds reveals distinct biological activities influenced by structural variations:
Compound Name | Structural Features | Notable Properties |
---|---|---|
N-(3-chlorophenyl)-N-methyl-benzamide | Chlorophenyl group | Antimicrobial activity |
2-methoxy-N-(4-methylphenyl)acetamide | Simple acetamide | Analgesic properties |
5-methoxy-N-(4-hydroxyphenyl)pentanamide | Hydroxyphenyl substitution | Anti-inflammatory effects |
The unique combination of methoxy substitutions and the azatricyclo structure in 2,3-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-y}benzamide may enhance its solubility and bioavailability compared to simpler analogs.
Properties
IUPAC Name |
2,3-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-12-16-11-14(10-13-6-5-9-23(18(13)16)21(12)25)22-20(24)15-7-4-8-17(26-2)19(15)27-3/h4,7-8,10-12H,5-6,9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDCBBGGCSMEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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